4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride
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Overview
Description
4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N6 It is a derivative of aniline, where the aniline ring is substituted with a tetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride typically involves the reaction of 4-(chloromethyl)aniline with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and under reflux conditions. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the tetrazole ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized tetrazole compounds.
Scientific Research Applications
4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the compound can interact with receptors and modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-1H-tetrazol-1-yl)aniline
- 2-methyl-5-(1H-tetrazol-1-yl)aniline
- 3-(5-methyl-1H-tetrazol-1-yl)aniline
Uniqueness
4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. The tetrazole group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications. Additionally, the dihydrochloride form improves its solubility and handling characteristics, facilitating its use in different experimental setups.
Biological Activity
4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
The compound has the following chemical structure:
- Chemical Formula : C7H8Cl2N5
- Molecular Weight : 227.07 g/mol
Biological Activity Overview
The biological activity of this compound has been studied across various domains:
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds containing the tetrazole ring can inhibit the growth of various bacteria and fungi. Specifically, derivatives similar to 4-((1H-tetrazol-5-yl)methyl)aniline have demonstrated activity against:
- Bacteria : Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungi : Aspergillus flavus and Trichothecium rosium.
Table 1 summarizes the antimicrobial activity of tetrazole derivatives:
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has gained attention in recent studies. For instance, a series of 1-aryl tetrazoles were evaluated for their ability to destabilize microtubules, leading to cell cycle arrest in cancer cell lines such as HeLa and A549. The mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Table 2 presents findings on anticancer activity:
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-((1H-Tetrazol-5-yl)methyl)aniline | SGC-7901 | 15.2 | Microtubule destabilization |
4-(1H-tetrazol-5-yl)-N-methyl-aniline | A549 | 20.0 | G2/M phase arrest |
4-(1H-tetrazol-5-yl)-N-benzyl-aniline | HeLa | 18.5 | Tubulin binding |
The mechanism by which 4-((1H-tetrazol-5-yl)methyl)aniline exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors:
- Microtubule Interaction : The compound may bind to tubulin, preventing its polymerization and disrupting microtubule dynamics.
- Enzyme Inhibition : Certain studies suggest that tetrazole derivatives can inhibit specific enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.
Case Studies
Several case studies highlight the therapeutic potential of tetrazole derivatives:
Case Study 1: Antimicrobial Efficacy
In one study, a novel series of tetrazole derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications on the aniline moiety significantly enhanced antimicrobial potency.
Case Study 2: Anticancer Properties
A research group developed a series of tetrazole compounds designed as microtubule destabilizers. Among these, one derivative showed remarkable efficacy against multiple cancer cell lines, supporting the hypothesis that structural variations can lead to improved biological activity.
Properties
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;;/h1-4H,5,9H2,(H,10,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDJXXYGLRURHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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